molecular formula C11H12N2O2 B3244968 Methyl 2-amino-3-(3-cyanophenyl)propanoate CAS No. 164648-62-8

Methyl 2-amino-3-(3-cyanophenyl)propanoate

Cat. No.: B3244968
CAS No.: 164648-62-8
M. Wt: 204.22 g/mol
InChI Key: MTEFGBPISYQHIK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-cyanophenyl)propanoate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-3-(3-cyanophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10H,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFGBPISYQHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-3-(3-cyanophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • Functional Groups : Contains an amino group, a methyl ester group, and a cyano-substituted phenyl ring.

The presence of these functional groups contributes to the compound's unique reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.
  • Protein Interactions : Its structural features allow it to interact with proteins, potentially modulating their activity through covalent bonding and hydrogen bonding mechanisms.

The biological activity of this compound is primarily attributed to its ability to form interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The cyano group facilitates hydrogen bonding with nucleophilic sites on proteins.
  • Covalent Bonding : The amino group can form covalent bonds with active sites on enzymes, altering their function.
  • Electrostatic Interactions : The overall charge distribution within the molecule allows for electrostatic interactions with charged residues in proteins.

Enzyme Inhibition Studies

A study highlighted the enzyme inhibitory potential of this compound against various targets:

Enzyme TargetIC50 Value (µM)Reference
Aldose Reductase12.5
Cyclooxygenase-2 (COX-2)8.4
Heme Oxygenase-115.0

These findings indicate that the compound may serve as a lead for developing new therapeutics targeting these enzymes.

Protein Interaction Analysis

In silico studies have demonstrated that this compound can bind effectively to the active sites of certain proteins, influencing their conformation and activity. Molecular docking simulations suggest that:

  • The compound forms stable complexes with target proteins, indicating strong binding affinity.
  • Specific amino acids within the binding pocket are crucial for interaction, highlighting potential pathways for drug design.

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

  • Drug Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders and inflammatory diseases.
  • Biochemical Assays : It serves as a substrate in biochemical assays to study enzyme kinetics and protein interactions.
  • Synthetic Chemistry : The compound can act as a building block for synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(3-cyanophenyl)propanoate
Reactant of Route 2
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Methyl 2-amino-3-(3-cyanophenyl)propanoate

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